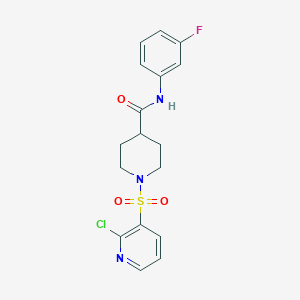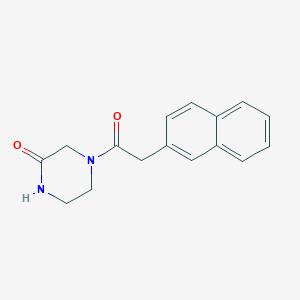
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as CP-810, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide can alter gene expression patterns and induce cell death in cancer cells. 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide also inhibits the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta plaques in the brain. By inhibiting beta-secretase, 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide can reduce the accumulation of amyloid-beta plaques and improve cognitive function.
Biochemical and Physiological Effects:
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects in the body. It has been found to induce cell death in cancer cells, reduce the accumulation of amyloid-beta plaques in the brain, and improve motor function in animal models of Parkinson's disease. 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide for lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide also has neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies before it can be used in human clinical trials.
Direcciones Futuras
There are several future directions for the study of 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide. One potential direction is the development of new cancer therapies based on 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide, either alone or in combination with other anti-cancer agents. Another direction is the investigation of 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to evaluate the safety and toxicity of 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide in preclinical models before it can be used in human clinical trials.
Métodos De Síntesis
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloropyridine-3-sulfonyl chloride with 3-fluoroaniline, followed by the addition of piperidine-4-carboxylic acid and N,N-dimethylformamide. The resulting compound is then purified using column chromatography to obtain 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have potent anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide has also been found to have neuroprotective effects by reducing the accumulation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. Additionally, 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide has been shown to improve motor function in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3S/c18-16-15(5-2-8-20-16)26(24,25)22-9-6-12(7-10-22)17(23)21-14-4-1-3-13(19)11-14/h1-5,8,11-12H,6-7,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZAQLCNEMYKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)

![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)


![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)
![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)

![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)
